molecular formula C5H4Cl2 B12579260 2,5-Dichlorocyclopenta-1,3-diene CAS No. 195513-92-9

2,5-Dichlorocyclopenta-1,3-diene

Cat. No.: B12579260
CAS No.: 195513-92-9
M. Wt: 134.99 g/mol
InChI Key: WYOYWKQMROXYKE-UHFFFAOYSA-N
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Description

2,5-Dichlorocyclopenta-1,3-diene is a halogenated cyclic diene with the molecular formula C₅H₄Cl₂. Its structure consists of a five-membered cyclopentadiene ring substituted with chlorine atoms at the 2 and 5 positions. This compound is of interest in organic synthesis due to the electron-withdrawing effects of chlorine, which influence its reactivity in Diels-Alder reactions, halogenation, and other cycloaddition processes.

Properties

CAS No.

195513-92-9

Molecular Formula

C5H4Cl2

Molecular Weight

134.99 g/mol

IUPAC Name

2,5-dichlorocyclopenta-1,3-diene

InChI

InChI=1S/C5H4Cl2/c6-4-1-2-5(7)3-4/h1-4H

InChI Key

WYOYWKQMROXYKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC1Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichlorocyclopenta-1,3-diene typically involves the chlorination of cyclopentadiene. One common method is the reaction of cyclopentadiene with chlorine gas under controlled conditions. The reaction is usually carried out at low temperatures to prevent over-chlorination and to ensure the selective formation of the 2,5-dichloro derivative.

Industrial Production Methods

On an industrial scale, the production of 2,5-Dichlorocyclopenta-1,3-diene can be achieved through the same chlorination process but with optimized conditions to maximize yield and purity. This involves the use of large-scale reactors, precise temperature control, and efficient separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichlorocyclopenta-1,3-diene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines.

    Addition Reactions: The double bonds in the cyclopentadiene ring can participate in addition reactions with electrophiles.

    Diels-Alder Reactions: As a diene, it can react with dienophiles in Diels-Alder reactions to form six-membered rings.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or ammonia, typically under basic conditions.

    Addition Reactions: Electrophiles such as bromine or hydrogen halides can be used under mild conditions.

    Diels-Alder Reactions: These reactions often require a dienophile and can be catalyzed by heat or Lewis acids.

Major Products

    Substitution Reactions: Products include 2,5-dihydroxycyclopenta-1,3-diene or 2,5-diaminocyclopenta-1,3-diene.

    Addition Reactions: Products include dibromo or dihydro derivatives.

    Diels-Alder Reactions: Products are typically six-membered ring compounds with various substituents.

Scientific Research Applications

2,5-Dichlorocyclopenta-1,3-diene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-Dichlorocyclopenta-1,3-diene in chemical reactions involves the interaction of its double bonds and chlorine atoms with various reagents. The chlorine atoms can act as leaving groups in substitution reactions, while the double bonds can participate in addition and cycloaddition reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Structural Analogues from the Provided Evidence

The evidence highlights compounds with partial structural similarities, though none are direct analogues. Key examples include:

(a) Furanoeudesma-1,3-diene ()
  • Structure: A bicyclic furanoeudesmane (fused furan and eudesmane framework) with a 1,3-diene moiety.
  • Synthesis: Isolated from Commiphora myrrha resin via ethanol extraction and column chromatography .
  • Comparison: While both compounds feature conjugated dienes, furanoeudesma-1,3-diene incorporates an oxygenated furan ring, altering electronic properties. The dichloro compound’s chlorine substituents likely enhance electrophilicity, contrasting with the electron-rich furan system.
(b) 2,5-Di(cyclopentylidene)cyclopentan-1-one (–3)
  • Structure: A cyclopentanone core with two cyclopentylidene substituents.
  • Properties: Classified as non-hazardous under current regulations, though toxicological data are incomplete .
  • Comparison : The ketone group and cyclopentylidene substituents in this compound differ markedly from the dichlorinated diene. Chlorine’s electronegativity in 2,5-dichlorocyclopenta-1,3-diene would increase reactivity in polar reactions compared to the ketone’s carbonyl chemistry.

General Comparison with Halogenated Cyclic Dienes

Property 2,5-Dichlorocyclopenta-1,3-diene 1,2-Dichlorocyclopentadiene (Hypothetical) Chlorinated Furan Derivatives (e.g., )
Electrophilicity High (Cl electron-withdrawing) Moderate to high Lower (oxygen in furan donates electrons)
Reactivity in Diels-Alder Likely reactive Well-documented Limited due to aromatic stabilization
Synthetic Accessibility Presumably challenging Requires halogenation of cyclopentadiene Extracted from natural sources (e.g., myrrh)

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